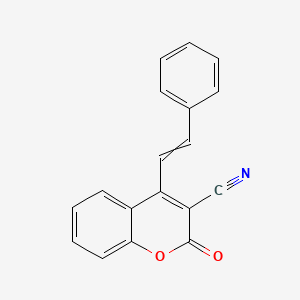
2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile is a synthetic organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a benzopyran derivative and a phenylethenyl compound, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: It is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and alcohols
Scientific Research Applications
2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound may also interact with cellular signaling pathways, leading to changes in gene expression and protein activity .
Comparison with Similar Compounds
2-Oxo-4-(2-phenylethenyl)-2H-1-benzopyran-3-carbonitrile can be compared with other flavonoid derivatives, such as:
2-Phenyl-1-benzopyran-4-one: Known for its antioxidant properties.
2-(4-Methoxyphenyl)-1-benzopyran-4-one: Studied for its anti-inflammatory effects.
3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one: Investigated for its potential anticancer activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
111783-13-2 |
|---|---|
Molecular Formula |
C18H11NO2 |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2-oxo-4-(2-phenylethenyl)chromene-3-carbonitrile |
InChI |
InChI=1S/C18H11NO2/c19-12-16-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-17(15)21-18(16)20/h1-11H |
InChI Key |
WXHSLOXYAJEROD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C(=O)OC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


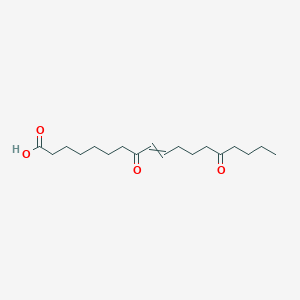
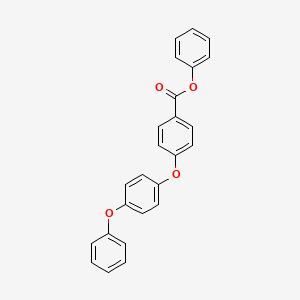
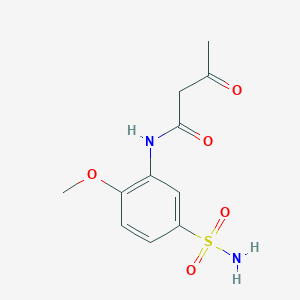
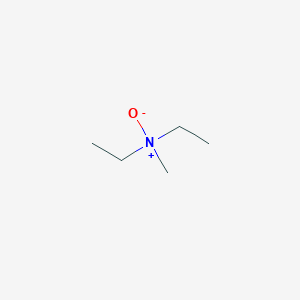
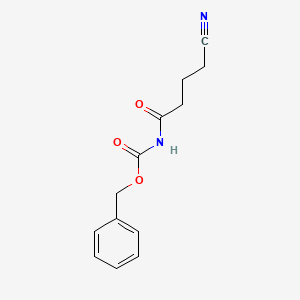
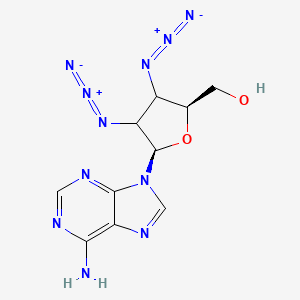
![6-Methyl-7-oxo-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid](/img/structure/B14308013.png)
![N,N,N-Trimethyl-2-[methyl(phenyl)amino]ethan-1-aminium iodide](/img/structure/B14308015.png)
![2-[3-(3,4-Dimethoxyphenyl)prop-1-en-1-yl]naphthalene](/img/structure/B14308024.png)
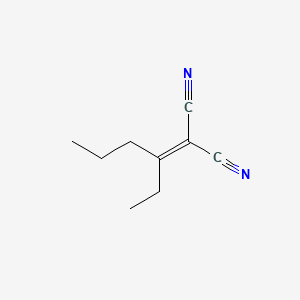
![N-(2,5-Dihydroxyphenyl)-2-[(hexadecane-1-sulfonyl)amino]benzamide](/img/structure/B14308031.png)
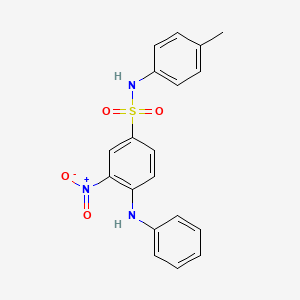
![1-(Ethylsulfanyl)-3-[(1H-1,2,4-triazol-5-yl)amino]propan-2-ol](/img/structure/B14308052.png)
![2-[(4-Hydroxybut-2-yn-1-yl)oxy]ethyl hydrogen sulfate](/img/structure/B14308064.png)
